molecular formula C10H10BF3KNO3 B8003965 Potassium [4-(3-carboxypropanamido)phenyl]trifluoroboranuide

Potassium [4-(3-carboxypropanamido)phenyl]trifluoroboranuide

Cat. No.: B8003965
M. Wt: 299.10 g/mol
InChI Key: QYYCAQZQFMAQDE-UHFFFAOYSA-N
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Description

Potassium [4-(3-carboxypropanamido)phenyl]trifluoroboranuide is an organoboron compound with the molecular formula C10H10BF3KNO3. It is a potassium salt of a trifluoroborate, which is known for its stability and versatility in various chemical reactions. This compound is particularly significant in the field of organic synthesis due to its ability to participate in cross-coupling reactions, such as the Suzuki-Miyaura coupling.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of potassium [4-(3-carboxypropanamido)phenyl]trifluoroboranuide typically involves the reaction of 4-(3-carboxypropanamido)phenylboronic acid with potassium fluoride and boron trifluoride. The reaction is carried out in an inert atmosphere, often under nitrogen or argon, to prevent moisture and air from affecting the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures until the formation of the desired product is complete.

Industrial Production Methods: In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The compound is then purified through crystallization or other suitable purification techniques.

Chemical Reactions Analysis

Types of Reactions: Potassium [4-(3-carboxypropanamido)phenyl]trifluoroboranuide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding boronic acids or other oxidized derivatives.

    Reduction: It can be reduced under specific conditions to yield different boron-containing compounds.

    Substitution: The trifluoroborate group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield boronic acids, while substitution reactions can produce a variety of functionalized boron compounds.

Scientific Research Applications

Potassium [4-(3-carboxypropanamido)phenyl]trifluoroboranuide has a wide range of applications in scientific research, including:

    Chemistry: It is used as a reagent in cross-coupling reactions, particularly in the Suzuki-Miyaura coupling, to form carbon-carbon bonds.

    Biology: The compound is used in the synthesis of biologically active molecules and pharmaceuticals.

    Medicine: It is involved in the development of new drugs and therapeutic agents.

    Industry: The compound is used in the production of advanced materials and polymers.

Mechanism of Action

The mechanism of action of potassium [4-(3-carboxypropanamido)phenyl]trifluoroboranuide involves its role as a nucleophilic partner in cross-coupling reactions. The trifluoroborate group acts as a nucleophile, which reacts with electrophilic species in the presence of a palladium catalyst. This leads to the formation of new carbon-carbon bonds, which is a key step in the synthesis of complex organic molecules.

Comparison with Similar Compounds

  • Potassium phenyltrifluoroborate
  • Potassium 4-methylphenyltrifluoroborate
  • Potassium 4-methoxyphenyltrifluoroborate

Comparison: Potassium [4-(3-carboxypropanamido)phenyl]trifluoroboranuide is unique due to the presence of the carboxypropanamido group, which provides additional functionalization and reactivity compared to other trifluoroborates. This makes it particularly useful in the synthesis of complex molecules where additional functional groups are required.

Properties

IUPAC Name

potassium;[4-(3-carboxypropanoylamino)phenyl]-trifluoroboranuide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BF3NO3.K/c12-11(13,14)7-1-3-8(4-2-7)15-9(16)5-6-10(17)18;/h1-4H,5-6H2,(H,15,16)(H,17,18);/q-1;+1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYYCAQZQFMAQDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](C1=CC=C(C=C1)NC(=O)CCC(=O)O)(F)(F)F.[K+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BF3KNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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